beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al: is an organic compound known for its unique structure and properties. It contains a six-membered ring with multiple bonds and an aldehyde group, making it a versatile compound in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as cyclization, methylation, and aldehyde formation .
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple bonds and the aldehyde group .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al is used as a building block for synthesizing more complex molecules.
Biology and Medicine: It may be used in the development of new drugs or as a probe in biochemical studies .
Industry: : In the industrial sector, this compound is used in the production of fragrances and flavorings. Its distinct aroma makes it a valuable ingredient in perfumes and other scented products .
Wirkmechanismus
The mechanism by which beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other cyclohexene derivatives with different substituents. Examples include beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-ol and beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-amine .
Uniqueness: : What sets beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al apart is its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
77758-65-7 |
---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-(4-methylcyclohex-3-en-1-yl)-2-methylidenebutanal |
InChI |
InChI=1S/C12H18O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4,8,11-12H,2,5-7H2,1,3H3 |
InChI-Schlüssel |
FFFSOJPRLLQQAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)C(=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.